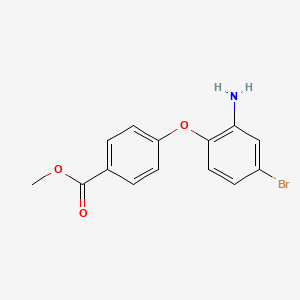

Methyl 4-(2-amino-4-bromophenoxy)benzoate

Description

Methyl 4-(2-amino-4-bromophenoxy)benzoate is a brominated aromatic ester featuring a benzoate core linked to a 2-amino-4-bromophenoxy substituent. The amino group at the ortho position and bromine at the para position of the phenoxy ring confer distinct electronic and steric properties. Its structural motifs, including the electron-withdrawing bromine and electron-donating amino group, influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

methyl 4-(2-amino-4-bromophenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCDPDYCTDAKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-4-bromophenoxy)benzoate typically involves the reaction of 4-bromophenol with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-4-bromophenoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, DMF, and heat.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the amino group.

Reduction: Reduced derivatives of the amino group.

Coupling Reactions: Larger, more complex molecules formed through coupling.

Scientific Research Applications

Methyl 4-(2-amino-4-bromophenoxy)benzoate is utilized in various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-amino-4-bromophenoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following compounds share structural similarities with Methyl 4-(2-amino-4-bromophenoxy)benzoate, differing primarily in substituents, linker groups, or aromatic systems:

Quinoline-Based Benzoates (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)) feature a quinoline moiety connected via a piperazine-carbonyl linker to the benzoate . Key differences include:

- Substituents: C2 has a 4-bromophenyl group on the quinoline, while the target compound has a bromophenoxy group directly attached to the benzoate.

- Physicochemical Properties: The quinoline core increases molecular weight (~100–150 Da higher than the target compound) and may enhance lipophilicity.

Acetyl-Amino Benzoates

Methyl 4-(((2-bromo-4-methylphenoxy)acetyl)amino)benzoate () replaces the amino-phenoxy group with an acetyl-amino linker :

- Substituents: A methyl group at the 4-position of the phenoxy ring reduces steric hindrance compared to the amino group in the target compound.

- Solubility: The acetyl-amino group may decrease water solubility due to reduced hydrogen-bonding capacity compared to the free amino group.

Formyl-Substituted Benzoates

Compounds like methyl 4-((2-formylphenoxy)methyl)benzoate () introduce a formyl group, which is highly reactive in condensation reactions :

- Reactivity : The formyl group enables further derivatization (e.g., Schiff base formation), unlike the inert bromine in the target compound.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

<sup>a</sup> LogP values estimated using fragment-based methods.

Key Observations :

- Lipophilicity: Quinoline derivatives (C2) exhibit higher LogP due to extended aromatic systems, limiting aqueous solubility .

- Hydrogen Bonding: The amino group in the target compound enhances solubility in polar solvents compared to acetylated analogs .

- Reactivity : Bromine in the target compound offers a handle for cross-coupling reactions, whereas formyl groups () enable nucleophilic additions .

Characterization :

- NMR: Aromatic protons in the target compound resonate upfield (δ 8.2) compared to quinoline derivatives (δ 8.5) due to reduced electron withdrawal .

- HRMS : All compounds show precise mass confirmation (<5 ppm error), ensuring purity .

Biological Activity

Introduction

Methyl 4-(2-amino-4-bromophenoxy)benzoate (CAS No. 946665-16-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process, including:

- Starting Materials : The synthesis begins with 4-bromophenol and methyl 4-aminobenzoate.

- Esterification Reaction : The amine group is introduced through a nucleophilic substitution reaction, followed by esterification using methanol under acidic conditions.

- Purification : The product is purified through recrystallization or chromatography.

Antibacterial Properties

Recent studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, including drug-resistant pathogens.

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A. baumannii | 18 | 50 mg/mL |

| K. pneumoniae | 15 | 40 mg/mL |

| MRSA | 12 | 30 mg/mL |

The compound demonstrated the highest activity against Acinetobacter baumannii, particularly in strains resistant to multiple drugs .

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Molecular docking studies suggest that the compound interacts with specific targets within bacterial cells, stabilizing the binding at active sites .

Cytotoxicity and Safety Profile

While exhibiting potent antibacterial properties, the cytotoxic effects on mammalian cells were evaluated using standard assays. The compound showed moderate cytotoxicity at high concentrations, indicating a need for further investigation into its safety profile.

Case Studies

- Study on Drug Resistance : A study conducted on the efficacy of this compound against drug-resistant strains showed promising results, with a notable decrease in bacterial growth in treated cultures compared to controls .

- In Vivo Studies : Animal model studies indicated that administration of the compound resulted in significant reductions in bacterial load in infected tissues without severe adverse effects .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-(2-amino-4-bromophenoxy)benzoate, and how can reaction conditions be systematically optimized?

Answer:

The synthesis typically involves coupling 2-amino-4-bromophenol with methyl 4-hydroxybenzoate derivatives under nucleophilic aromatic substitution conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to improved solubility of phenolic intermediates .

- Catalyst optimization : Potassium carbonate or cesium carbonate is often used to deprotonate the phenol, but excess base may lead to side reactions (e.g., hydrolysis of the ester group) .

- Temperature control : Reactions are typically performed at 80–100°C under inert atmosphere to prevent oxidation of the amino group .

To optimize yield, use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to monitor intermediate formation and purity.

Advanced: How can density functional theory (DFT) calculations guide the interpretation of this compound’s electronic properties and reactivity?

Answer:

DFT methods (e.g., B3LYP functional) can predict:

- HOMO-LUMO gaps : To assess electrophilic/nucleophilic sites, critical for understanding reactivity in further functionalization .

- Charge distribution : Mulliken charges on the bromine and amino groups help explain regioselectivity in cross-coupling reactions .

- Vibrational frequencies : IR spectra simulations validate experimental data, particularly for NH stretching modes in the amino group .

Use software like Gaussian or ORCA with a 6-31G(d,p) basis set for calculations. Compare results with experimental UV-Vis and NMR data to refine models .

Basic: What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Structure solution : SHELXS-97 for phase determination via direct methods .

- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis .

Visualize hydrogen-bonding networks (e.g., N–H···O interactions) using ORTEP-3 or Mercury .

Advanced: How do competing hydrogen-bonding patterns influence the solid-state packing of this compound?

Answer:

Graph set analysis (e.g., Etter’s notation) classifies hydrogen bonds into motifs like D , R , or C patterns . For this compound:

- Primary interactions : The amino group forms N–H···O bonds with ester carbonyls (motif D ), creating chains.

- Secondary interactions : Weak C–H···Br contacts may stabilize layered packing .

Use CrystalExplorer to quantify interaction energies and compare with similar brominated benzoates to predict polymorphism risks .

Basic: What analytical techniques are critical for characterizing purity and functional group integrity?

Answer:

- NMR spectroscopy : H and C NMR confirm ester (δ ~3.9 ppm for OCH) and aromatic proton environments. N NMR can probe amino group protonation .

- Mass spectrometry (HRMS) : ESI-MS in positive ion mode verifies molecular ion peaks and bromine isotope patterns .

- Elemental analysis : Validate C, H, N, Br percentages; deviations >0.3% indicate impurities .

Advanced: How can structure-activity relationship (SAR) studies inform the design of analogs with enhanced biological activity?

Answer:

- Bioisosteric replacement : Substitute Br with CF or I to modulate lipophilicity and binding affinity .

- Steric effects : Introduce substituents at the 4-position of the benzoate ring to probe steric hindrance in enzyme active sites .

- Pharmacokinetic optimization : Replace the methyl ester with ethyl or tert-butyl esters to alter metabolic stability .

Use molecular docking (AutoDock Vina) and MD simulations to prioritize synthetic targets .

Basic: What safety protocols are essential when handling this compound’s brominated intermediates?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with brominated byproducts .

- Ventilation : Use fume hoods during reactions involving volatile bromine sources (e.g., NBS) .

- First aid : For accidental exposure, flush eyes with water for 15+ minutes and seek medical evaluation for potential halogen toxicity .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate mechanistic pathways in its degradation or metabolism?

Answer:

- Stable isotope tracing : Synthesize C-labeled methyl ester or N-amino derivatives to track hydrolysis or deamination pathways via LC-MS .

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., ester cleavage vs. C–Br bond activation) .

Basic: What chromatographic methods resolve regioisomeric byproducts during synthesis?

Answer:

- Reverse-phase HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA to separate regioisomers based on polarity differences .

- Preparative TLC : Employ silica gel GF254 plates with ethyl acetate/hexane (1:3) for small-scale purification .

Advanced: How do solvent polarity and proticity affect the compound’s conformational dynamics in solution?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.